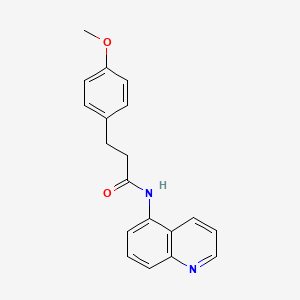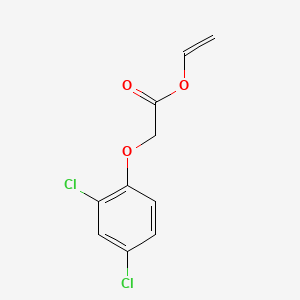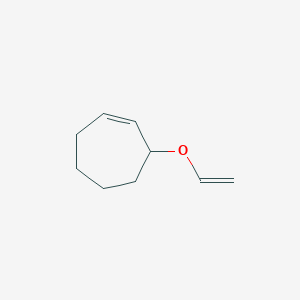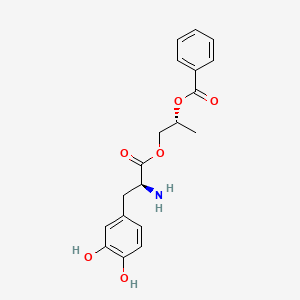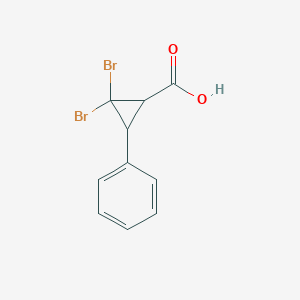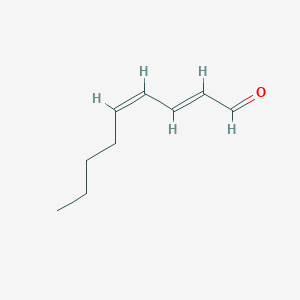
(E,Z)-2,4-nonadienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,Z)-2,4-Nonadienal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde characterized by the presence of two double bonds in its structure, which can exist in different geometric configurations (E and Z). This compound is known for its strong, fatty, and green odor, which is often associated with the aroma of cucumbers and melons. It is commonly found in various natural sources, including essential oils and certain food products.
準備方法
Synthetic Routes and Reaction Conditions
(E,Z)-2,4-Nonadienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Another method is the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters and aldehydes under basic conditions to produce the desired compound. The choice of base and solvent can influence the E/Z selectivity of the product.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of corresponding alcohols or by the isomerization of other dienals. Catalysts such as palladium or rhodium complexes are commonly used to achieve high yields and selectivity.
化学反応の分析
Types of Reactions
(E,Z)-2,4-Nonadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products
Oxidation: Nonanoic acid.
Reduction: 2,4-Nonadienol.
Substitution: Various substituted alkenes depending on the nucleophile used.
科学的研究の応用
(E,Z)-2,4-Nonadienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies have shown its role in plant defense mechanisms and as a signaling molecule in certain insects.
Medicine: Research is ongoing to explore its potential antimicrobial and antioxidant properties.
Industry: It is used in the flavor and fragrance industry to impart a fresh, green aroma to products.
作用機序
The mechanism of action of (E,Z)-2,4-Nonadienal involves its interaction with various molecular targets. In biological systems, it can react with nucleophiles such as amino acids and proteins, leading to the formation of adducts. This reactivity is attributed to the presence of the aldehyde group and the conjugated double bonds, which make it an electrophilic compound.
類似化合物との比較
(E,Z)-2,4-Nonadienal can be compared with other similar compounds such as:
(E,E)-2,4-Nonadienal: Similar structure but different geometric configuration, leading to variations in odor and reactivity.
2-Nonenal: Lacks the second double bond, resulting in different chemical properties and applications.
2,4-Decadienal: Has an additional carbon in the chain, which affects its physical and chemical characteristics.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and the flavor and fragrance industry
特性
CAS番号 |
21661-99-4 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
(2E,4Z)-nona-2,4-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5-,8-7+ |
InChIキー |
ZHHYXNZJDGDGPJ-IGTJQSIKSA-N |
異性体SMILES |
CCCC/C=C\C=C\C=O |
正規SMILES |
CCCCC=CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


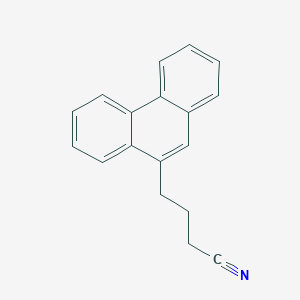
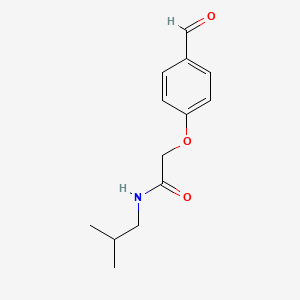
![4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14140532.png)
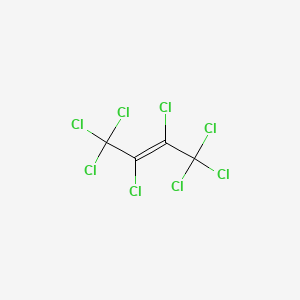
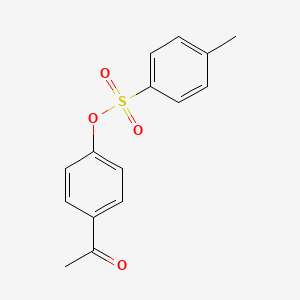
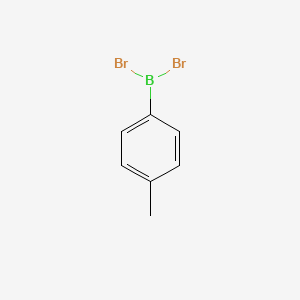
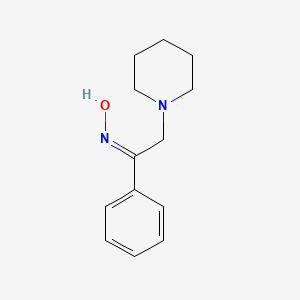
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
